trans Nemonapride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans Nemonapride involves several steps, including the formation of key intermediates and their subsequent reactions. One efficient method for its preparation involves an addition-cyclization-deprotection process of the imine with a Grignard reagent . This method provides a concise and effective route to synthesize this compound with high selectivity .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: : trans Nemonapride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
trans Nemonapride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on dopamine receptors and its potential role in modulating neurotransmission.
Medicine: Used as an antipsychotic agent to treat psychiatric disorders such as schizophrenia.
Industry: Employed in the production of pharmaceuticals and other specialty chemicals.
Mechanism of Action
trans Nemonapride exerts its effects primarily through the selective blockade of dopamine D2 receptors . This action inhibits dopamine-mediated neurotransmission, which is believed to be responsible for its antipsychotic effects . Additionally, this compound has high affinity for D3 and D4 dopamine receptors, which may contribute to its efficacy in treating negative symptoms of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Mosapramine: Another antipsychotic with a similar mechanism of action.
Timiperone: A butyrophenone-based antipsychotic.
Zotepine: A dibenzothiazepine-based antipsychotic.
Uniqueness: : trans Nemonapride is unique due to its high selectivity for dopamine D2 receptors and its ability to effectively treat both positive and negative symptoms of psychiatric disorders . Its high affinity for D3 and D4 receptors further distinguishes it from other antipsychotics .
Biological Activity
Introduction
Trans Nemonapride is a substituted benzamide derivative that exhibits significant biological activity, particularly in its interactions with dopamine receptors. This compound is primarily studied for its potential therapeutic applications in psychiatric disorders, particularly schizophrenia and other dopamine-related conditions. Understanding its biological activity involves examining its binding affinities, receptor interactions, and pharmacological effects.
Binding Affinities and Receptor Interactions
This compound primarily interacts with dopamine D2 receptors, but it also shows affinity for D3 and D4 receptors. Its binding characteristics have been elucidated through various studies, highlighting its competitive inhibition of radiolabeled ligands.
Table 1: Binding Affinities of this compound
This compound binds to the orthosteric binding site of the D2 receptor, influencing its conformation and activity. Studies indicate that it stabilizes specific inactive states of the receptor, which is crucial for its antagonistic effects. The presence of sodium ions enhances the binding affinity of Nemonapride to D2 receptors, suggesting an allosteric interaction that modifies receptor dynamics .
Pharmacological Effects
The pharmacological profile of this compound reveals its potential as an antipsychotic agent. It has been shown to reduce dopaminergic overactivity associated with psychosis. In various animal models, this compound demonstrated efficacy in reducing hyperactivity and improving cognitive deficits.
Case Studies
- Animal Model Study : In a study involving rats treated with this compound, significant reductions in locomotor activity were observed compared to control groups. This effect was attributed to its antagonistic action on D2 receptors .
- Clinical Observations : A clinical trial involving patients with schizophrenia indicated that this compound effectively reduced symptoms without the severe side effects commonly associated with traditional antipsychotics. Patients reported improvements in both positive and negative symptoms over a 12-week treatment period .
Structural Insights
The structural basis for the interaction of this compound with dopamine receptors has been explored using X-ray crystallography. The compound's binding mode involves key hydrophobic interactions and hydrogen bonds with specific amino acid residues within the receptor's binding pocket.
Table 2: Key Residues Involved in Binding
Residue | Interaction Type | Role |
---|---|---|
Asp115 | Hydrogen Bond | Stabilizes binding |
Ile183 | Hydrophobic Contact | Enhances binding affinity |
Tyr390 | Hydrophobic Contact | Contributes to receptor selectivity |
Properties
IUPAC Name |
N-[(2S,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVOJOCLBAAKSJ-KBXCAEBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424988 | |
Record name | trans Nemonapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
752154-64-6 | |
Record name | trans Nemonapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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